4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1461713-34-7
VCID: VC2869107
InChI: InChI=1S/C8H7F2NO.ClH/c9-4-1-5(10)8-6(11)3-12-7(8)2-4;/h1-2,6H,3,11H2;1H
SMILES: C1C(C2=C(O1)C=C(C=C2F)F)N.Cl
Molecular Formula: C8H8ClF2NO
Molecular Weight: 207.6 g/mol

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

CAS No.: 1461713-34-7

Cat. No.: VC2869107

Molecular Formula: C8H8ClF2NO

Molecular Weight: 207.6 g/mol

* For research use only. Not for human or veterinary use.

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride - 1461713-34-7

Specification

CAS No. 1461713-34-7
Molecular Formula C8H8ClF2NO
Molecular Weight 207.6 g/mol
IUPAC Name 4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Standard InChI InChI=1S/C8H7F2NO.ClH/c9-4-1-5(10)8-6(11)3-12-7(8)2-4;/h1-2,6H,3,11H2;1H
Standard InChI Key OODMSVZNIGSFQH-UHFFFAOYSA-N
SMILES C1C(C2=C(O1)C=C(C=C2F)F)N.Cl
Canonical SMILES C1C(C2=C(O1)C=C(C=C2F)F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is identified by the CAS registry number 1461713-34-7. It has a molecular formula of C8H8ClF2NO and a molecular weight of 207.6 g/mol. The compound belongs to the broader class of benzofuran derivatives, which are heterocyclic aromatic compounds containing a benzene ring fused to a furan ring. This particular derivative features two fluorine atoms at positions 4 and 6 on the benzene portion of the benzofuran scaffold, with an amine group at the 3-position of the dihydrofuran ring, present in the form of a hydrochloride salt.

Structural Significance

The benzofuran core represents a privileged structure in medicinal chemistry, with the bicyclic framework providing a specific spatial arrangement that appears crucial for biological activity in many applications. Research into similar compounds has demonstrated that disrupting this bicyclic scaffold or replacing it with alternative frameworks such as benzothiophene or indole can negatively impact biological activity, particularly anti-proliferative properties . The specific arrangement of substituents in 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, particularly the fluorine atoms and the amine functionality, likely contributes to its unique chemical and potential biological properties.

Table 1: Basic Properties of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

PropertyValue
CAS Number1461713-34-7
Molecular FormulaC8H8ClF2NO
Molecular Weight207.6 g/mol
Chemical ClassificationFluorinated benzofuran derivative
Physical StateCrystalline solid (typical for similar compounds)
Application CategoryResearch use only

Synthesis and Preparation Methods

Related Synthetic Methodologies

Synthesis of related benzofuran compounds often begins with appropriately substituted phenols, which undergo various transformations to form the benzofuran ring system. In the synthesis of structurally similar compounds, key steps might include:

  • Formation of the benzofuran core structure through intramolecular cyclization reactions

  • Strategic introduction of fluorine atoms at the designated positions

  • Incorporation of the amine functionality at the 3-position

  • Conversion to the hydrochloride salt for stability and solubility purposes

For instance, the preparation of related compounds like 5-Bromo-7-(4-fluorophenyl)benzofuran-3-yl acetate involves the use of acetic acid and acetic anhydride with sodium acetate at elevated temperatures, as detailed in the literature . Similar methodologies might be adapted for the synthesis of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, with appropriate modifications to accommodate the different substitution pattern.

Chemical Reactivity and Properties

Reactive Centers

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride contains several functional groups that contribute to its chemical reactivity:

Physicochemical Characteristics

The presence of fluorine atoms in the structure significantly influences the compound's physicochemical properties. Fluorine substitution typically enhances metabolic stability by protecting vulnerable sites from oxidative metabolism, alters the electronic distribution within the molecule, and can modify lipophilicity and pKa values of neighboring functional groups . The hydrochloride salt formation generally improves water solubility compared to the free base form, making it potentially more suitable for certain research applications requiring aqueous solutions.

Application AreaRelevanceKey Structural Features
Kinase InhibitionPotential for PAK4 inhibitionBenzofuran core, specific substitution pattern
Cancer ResearchRelated structures show anti-proliferative activityMaintained bicyclic scaffold integrity
Medicinal ChemistryTemplate for structure-activity relationship studiesFluorine substitution, amine functionality
Synthetic IntermediatesPrecursor for more complex moleculesReactive amine group for further derivatization
Hazard StatementDescriptionRelevant Precautions
H302Harmful if swallowedAvoid ingestion, practice good hygiene
H315Causes skin irritationWear protective gloves, avoid skin contact
H319Causes serious eye irritationUse eye protection, avoid eye contact
H335May cause respiratory irritationWork in well-ventilated areas, use fume hoods

Comparison with Related Compounds

Structural Analogues

Understanding the relationship between 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride and structurally related compounds provides valuable context for its potential applications and properties.

Table 4: Comparison of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesPotential Significance
4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochlorideC8H8ClF2NOReference compoundBase structure
4,6-difluoro-2,3-dihydro-1-benzofuran-3-oneC8H4F2O2Ketone at 3-position instead of amineDifferent reactivity profile, potential synthetic precursor
Various PAK4 inhibitors with benzofuran coresVariesDifferent substitution patterns, extended structuresDemonstrate importance of benzofuran scaffold in biological activity

Structure-Activity Insights

Research on related benzofuran derivatives has revealed several important structure-activity insights that may be relevant to 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride:

  • The benzofuran core appears critical for maintaining certain biological activities, with alterations to this bicyclic framework often resulting in reduced efficacy .

  • The substitution pattern on the furan ring significantly impacts pharmacological properties in related compounds .

  • The presence of fluorine substituents can enhance metabolic stability and modulate other pharmacokinetic properties, potentially making fluorinated derivatives particularly valuable for certain research applications.

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